molecular formula C11H13NO B8739245 6-(4-Pyridinyl)-5-hexyn-1-ol

6-(4-Pyridinyl)-5-hexyn-1-ol

Cat. No. B8739245
M. Wt: 175.23 g/mol
InChI Key: WLFJEVSNYKTRRN-UHFFFAOYSA-N
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Patent
US08563717B2

Procedure details

A solution of 6-(4-pyridinyl)-5-hexyn-1-ol (2.36 g, 13.47 mmol) in acetic acid (25 ml) was hydrogenated over platinium (IV) oxide (0.612 g, 2.69 mmol) for 72 hours. The mixture was filtered through a Celite cartridge, washed through with acetic acid and then ethyl acetate. The combined filtrate and washings were evaporated in vacuo to give a dark brown oil. The mixture was hydrogenated again as before, this time in 100 ml acetic acid for 20 hours. The mixture was filtered through a Celite cartridge, washed through with acetic acid and then ethyl acetate. The combined filtrate and washings were evaporated in vacuo to give a dark brown oil. The sample was loaded in methanol and eluted on aminopropyl (NH2) 70 g using MeOH. The solvent evaporated in vacuo to give the title compound contaminated with 10% 6-(4-pyridinyl)-5-hexyn-1-ol as a dark brown gum (2.94 g).
Quantity
2.36 g
Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
0.612 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]#[C:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13])=[CH:3][CH:2]=1>C(O)(=O)C.CO>[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13])[CH2:3][CH2:2]1.[N:1]1[CH:6]=[CH:5][C:4]([C:7]#[C:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
2.36 g
Type
reactant
Smiles
N1=CC=C(C=C1)C#CCCCCO
Name
oxide
Quantity
0.612 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a Celite cartridge
WASH
Type
WASH
Details
washed through with acetic acid
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark brown oil
CUSTOM
Type
CUSTOM
Details
for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a Celite cartridge
WASH
Type
WASH
Details
washed through with acetic acid
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark brown oil
WASH
Type
WASH
Details
eluted on aminopropyl (NH2) 70 g
CUSTOM
Type
CUSTOM
Details
The solvent evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)CCCCCCO
Name
Type
product
Smiles
N1=CC=C(C=C1)C#CCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.94 g
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 249.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08563717B2

Procedure details

A solution of 6-(4-pyridinyl)-5-hexyn-1-ol (2.36 g, 13.47 mmol) in acetic acid (25 ml) was hydrogenated over platinium (IV) oxide (0.612 g, 2.69 mmol) for 72 hours. The mixture was filtered through a Celite cartridge, washed through with acetic acid and then ethyl acetate. The combined filtrate and washings were evaporated in vacuo to give a dark brown oil. The mixture was hydrogenated again as before, this time in 100 ml acetic acid for 20 hours. The mixture was filtered through a Celite cartridge, washed through with acetic acid and then ethyl acetate. The combined filtrate and washings were evaporated in vacuo to give a dark brown oil. The sample was loaded in methanol and eluted on aminopropyl (NH2) 70 g using MeOH. The solvent evaporated in vacuo to give the title compound contaminated with 10% 6-(4-pyridinyl)-5-hexyn-1-ol as a dark brown gum (2.94 g).
Quantity
2.36 g
Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
0.612 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]#[C:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13])=[CH:3][CH:2]=1>C(O)(=O)C.CO>[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13])[CH2:3][CH2:2]1.[N:1]1[CH:6]=[CH:5][C:4]([C:7]#[C:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
2.36 g
Type
reactant
Smiles
N1=CC=C(C=C1)C#CCCCCO
Name
oxide
Quantity
0.612 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a Celite cartridge
WASH
Type
WASH
Details
washed through with acetic acid
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark brown oil
CUSTOM
Type
CUSTOM
Details
for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a Celite cartridge
WASH
Type
WASH
Details
washed through with acetic acid
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark brown oil
WASH
Type
WASH
Details
eluted on aminopropyl (NH2) 70 g
CUSTOM
Type
CUSTOM
Details
The solvent evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)CCCCCCO
Name
Type
product
Smiles
N1=CC=C(C=C1)C#CCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.94 g
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 249.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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